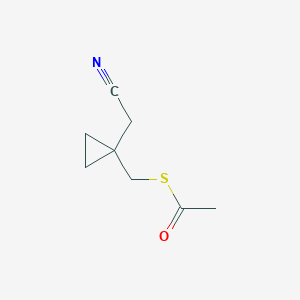

1-(乙酰硫甲基)环丙烷乙腈

货号 B049605

CAS 编号:

152922-72-0

分子量: 169.25 g/mol

InChI 键: UTKQJRWEYCKICG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1-(Acetylthiomethyl)cyclopropaneacetonitrile is a chemical compound used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists .

Synthesis Analysis

The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves a reaction with triethylamine in ethanol, water, N,N-dimethyl-formamide, and toluene. The process includes several steps and conditions, such as cooling to -15° C and heating to 35° C .Chemical Reactions Analysis

1-(Acetylthiomethyl)cyclopropaneacetonitrile is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . The exact chemical reactions it undergoes in this process are not specified in the search results.Physical And Chemical Properties Analysis

The molecular weight of 1-(Acetylthiomethyl)cyclopropaneacetonitrile is 169.24 . Other physical and chemical properties like boiling point, melting point, solubility, and stability are not available in the search results .科学研究应用

合成和化学反应

- 环丙烷,包括从类似于1-(乙酰硫甲基)环丙烷乙腈的化合物合成的衍生物,在有机合成中至关重要。例如,一项研究展示了在乙腈中碱促进的1,1-二氰基-2-芳基-3-苯甲酰环丙烷的环二聚化,导致新型多官能团多环化合物的形成。这展示了从更简单的环丙烷衍生物生成复杂结构的潜力 (Ying Han et al., 2014)。

- 合成基于环丙烷的糖衍生物作为新型糖基供体用于立体选择性合成,突显了环丙烷化合物在合成生物相关分子方面的多功能性 (Q. Tian et al., 2010)。

催化和化学转化

- 环丙烷衍生物在各种催化过程中充当中间体,包括由环丙烯离子催化的贝克曼重排。这种应用强调了环丙烷结构在促进高效和选择性化学转化中的作用 (V. Srivastava et al., 2010)。

材料科学和超分子化学

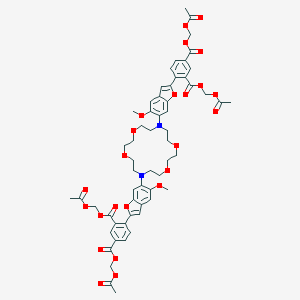

- 在超分子化学中,含环丙烷的化合物与金属配合物相互作用,形成自组装结构。这些相互作用对于开发具有特定光学和化学性质的材料至关重要,如cyclam-中心树状分子和氰金属配合物形成的酸驱动加合物所示 (Giacomo Bergamini et al., 2004)。

高级有机合成

- 开发手性环丙烷单元用于合成生物活性化合物的构象受限类似物,说明了环丙烷衍生物在药物化学中的重要性。这些化合物为研究生物活性构象提供了平台,并有可能改善药理活性 (Yuji Kazuta et al., 2002)。

属性

IUPAC Name |

S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKQJRWEYCKICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Acetylthiomethyl)cyclopropaneacetonitrile | |

Synthesis routes and methods

Procedure details

The first step comprises converting the starting material 1,1-cyclopropanedimethanol II into the corresponding cyclic sulfite III by using thionyl chloride and in the presence of a base such as diisopropylethylamine. The cyclic sulfite III is treated with catalytic amount of sodium iodide and sodium cyanide to obtain the compound 1-(hydroxymethyl)cyclopropaneacetonitrile IV, which is converted into the corresponding mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile V, by using methanesulfonyl chloride in the presence of a base. Compound V is treated with potassium thioacetate or thioacetic acid in the presence of a base to yield the compound 1-(acetylthiomethyl)-cyclopropaneacetonitrile VI. In the last step, compound VI is converted into 1-(mercaptomethyl)cyclopropaneacetic acid VII by reacting compound VI in a biphasic solvent system comprising toluene and aqueous NaOH for 16-18 hours.

Name

mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Compound V

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)